3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a pyrimido[1,2-g]purine core substituted with fluorophenyl, methyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimido[1,2-g]purine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimido[1,2-g]purine core.
Substitution Reactions:
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, the use of industrial-grade reagents, and the implementation of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: Its properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorobenzoate
- Ethyl 4-fluorobenzoate
- 4-fluoro-N-methylbenzamide
Uniqueness
Compared to similar compounds, 3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione stands out due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C24H24FN5O2 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24FN5O2/c1-15-7-6-9-18(11-15)28-12-16(2)13-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-8-4-5-10-19(17)25/h4-11,16H,12-14H2,1-3H3 |
InChI Key |
GCSDGCDPFCUBGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C5=CC=CC(=C5)C |
Origin of Product |
United States |
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